molecular formula C5H8O B1654808 2-Butyne, 1-methoxy- CAS No. 2768-41-4

2-Butyne, 1-methoxy-

Cat. No.: B1654808
CAS No.: 2768-41-4
M. Wt: 84.12 g/mol
InChI Key: USIWFRXFQFZXGK-UHFFFAOYSA-N
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Description

2-Butyne, 1-methoxy- is a chemical compound . It is also known as a type of chemical entity . The molecular weight of this compound is 84.1166 dalton .


Synthesis Analysis

The synthesis of 2-Butyne, 1-methoxy- or similar compounds often involves multiple steps. For instance, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation . Permanaganate or osmium tetroxide hydroxylation of cis-3-hexene would form the desired meso isomer . From trans-3-hexene, it would be necessary to first epoxidize the alkene with a peracid followed by ring opening with acidic or basic hydrolysis .


Chemical Reactions Analysis

The reactions of 2-Butyne, 1-methoxy- or similar compounds are often complex and involve multiple steps. For example, the reaction dynamics of the dicarbon radical C2 (a3Πu/X1Σg+) in the singlet and triplet state with C4H6 isomers 2-butyne, 1-butyne and 1,2-butadiene were investigated at collision energies of about 26 kJ mol−1 . The reactions are all indirect, forming C6H6 complexes through barrierless additions by dicarbon on the triplet and singlet surfaces .


Physical and Chemical Properties Analysis

2-Butyne, 1-methoxy- is a colorless gas at room temperature and normal atmospheric pressure . It has a slightly sweet odor and is easily ignited . Its boiling point is approximately -23.2 degrees Celsius, while its melting point is around -80.8 degrees Celsius . It is soluble in alcohol and ether but is less soluble in water .

Safety and Hazards

2-Butyne, 1-methoxy- is classified as a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing vapors/dust, not ingesting, not smoking, keeping away from heat and sources of ignition, and using only in well-ventilated areas .

Properties

IUPAC Name

1-methoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIWFRXFQFZXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338556
Record name 2-Butyne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-41-4
Record name 1-Methoxy-2-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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